2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine
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Overview
Description
2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine typically involves multiple steps. One common method involves the reaction of 4-octylbiphenyl with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to catalyze substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine involves its interaction with molecular targets through its functional groups. The imino and hydrazinylidene groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-diamino[1,1’-biphenyl]-2,2’-disulfonic acid
- 4,4’-bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl
- 2-Imino-1,10-phenthrolyl Fe/Co complexes
Uniqueness
What sets 2-Imino-4-(4’-octyl[1,1’-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine apart is its combination of functional groups, which provides unique reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific molecular interactions and properties .
Properties
CAS No. |
91854-46-5 |
---|---|
Molecular Formula |
C29H34N6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[4-(4-octylphenyl)phenyl]-5-phenyldiazenylimidazole-1,2-diamine |
InChI |
InChI=1S/C29H34N6/c1-2-3-4-5-6-8-11-22-14-16-23(17-15-22)24-18-20-25(21-19-24)27-28(35(31)29(30)32-27)34-33-26-12-9-7-10-13-26/h7,9-10,12-21H,2-6,8,11,31H2,1H3,(H2,30,32) |
InChI Key |
IEOANLKTRBMGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N(C(=N3)N)N)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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